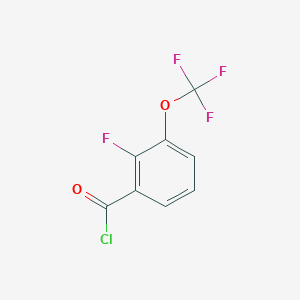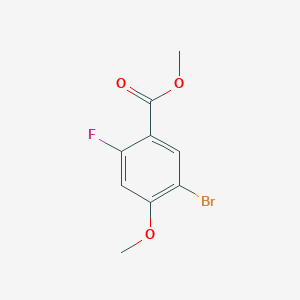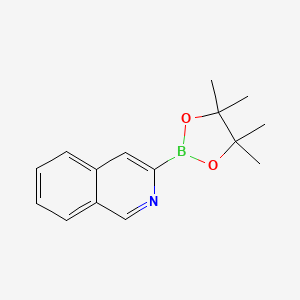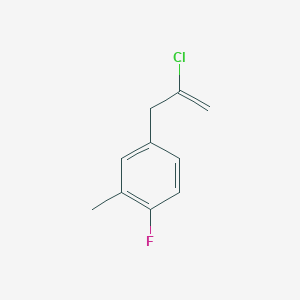
methyl 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Descripción general
Descripción
Methyl 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a chemical compound with the molecular formula C12H13NO3 It is a derivative of isoindoline and is characterized by the presence of a methyl ester group attached to the propanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate typically involves the condensation of phthalic anhydride with an appropriate amine, followed by esterification. One common method is as follows:
Condensation Reaction: Phthalic anhydride is reacted with an amine (such as methylamine) in the presence of a suitable solvent (e.g., toluene) and a catalyst (e.g., p-toluenesulfonic acid) to form the intermediate isoindoline derivative.
Esterification: The intermediate is then esterified with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Condensation: Large-scale condensation of phthalic anhydride with the chosen amine.
Continuous Esterification: Continuous esterification process using methanol and an acid catalyst in a reactor system designed for high efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves its interaction with molecular targets through its functional groups. The carbonyl group can participate in hydrogen bonding and other interactions, while the ester group can undergo hydrolysis or other reactions. These interactions can influence biological pathways and molecular targets, making the compound useful in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- Methyl (1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Uniqueness
Methyl 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is unique due to its specific ester and isoindoline structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
methyl 2-(3-oxo-1H-isoindol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(12(15)16-2)13-7-9-5-3-4-6-10(9)11(13)14/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDOYKILUYJVAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1CC2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B3043895.png)




![trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B3043901.png)






